3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione
Description
Chemical Structure and Synthesis
The compound 3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione (C₁₃H₁₀BrN₃O₃) features a piperidine-2,6-dione core fused to a 6-bromo-substituted benzo[cd]indole moiety. Its synthesis involves cyclization and bromination steps, as evidenced by its characterization via $^{13}\text{C}$ NMR, mass spectrometry (MS), and elemental analysis . Key spectral data include:
Properties
Molecular Formula |
C16H11BrN2O3 |
|---|---|
Molecular Weight |
359.17 g/mol |
IUPAC Name |
3-(6-bromo-2-oxobenzo[cd]indol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C16H11BrN2O3/c17-10-4-5-11-14-8(10)2-1-3-9(14)16(22)19(11)12-6-7-13(20)18-15(12)21/h1-5,12H,6-7H2,(H,18,20,21) |
InChI Key |
QBXULVRUMLWTTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C3=C4C(=C(C=C3)Br)C=CC=C4C2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediates: 3-Bromopiperidine-2,6-dione
A crucial intermediate in the synthesis is 3-bromopiperidine-2,6-dione , which serves as the electrophilic coupling partner.
| Parameter | Details |
|---|---|
| Starting Material | Piperidine-2,6-dione |
| Bromination Agent | Bromine or N-bromosuccinimide (NBS) |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Temperature | Typically 0 °C to room temperature |
| Yield | Reported yields around 31% to 62% depending on conditions |
| Purification | Silica gel chromatography, recrystallization |
- Sodium hydride (60% dispersion) is added portionwise to a solution of 6-bromo-3H-1,3-benzoxazol-2-one in THF and heated at 60 °C for 1 hour.
- This mixture is then added dropwise to a stirred solution of 3-bromopiperidine-2,6-dione in THF at 60 °C and stirred for 2 hours.
- The reaction is quenched with saturated ammonium chloride solution, extracted with ethyl acetate, washed, dried, and concentrated.
- Purification by silica gel chromatography yields the desired product with about 31% yield.
Coupling with 6-Bromo-2-oxobenzo[cd]indole Derivatives
- The coupling of the brominated piperidine-2,6-dione with the 6-bromo-2-oxobenzo[cd]indole moiety is typically achieved via nucleophilic substitution or condensation reactions.
- Reactions are carried out in polar aprotic solvents such as DMF or THF under inert atmosphere (nitrogen or argon) to avoid moisture and oxidation.
- Bases like sodium hydride or N-ethyl-N,N-diisopropylamine are used to deprotonate the nitrogen on the piperidine ring, enhancing nucleophilicity.
- Reaction times vary from several hours to overnight (e.g., 16 hours) at room temperature or slightly elevated temperatures (up to 60 °C).
- Purification involves aqueous washes (e.g., sodium bicarbonate), trituration with ethyl acetate/hexanes, and preparative high-performance liquid chromatography (prep-HPLC).
| Parameter | Details |
|---|---|
| Solvent | N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF) |
| Base | Sodium hydride (NaH), N-ethyl-N,N-diisopropylamine (DIPEA) |
| Temperature | 0 °C to 60 °C |
| Reaction Time | 3 to 16 hours |
| Purification | Prep-HPLC, silica gel chromatography |
| Typical Yield | 9% to 62% depending on substrates and conditions |
Alternative Synthetic Routes and Analogues
- Some syntheses involve the use of α-oxoesters or glyoxalates as starting materials to build the heterocyclic core before bromination and coupling steps.
- Multi-component reactions involving alkylhydroxylamines, glyoxalates, and bicyclopropylidene have been reported to form related heterocycles, which can be adapted for the target compound synthesis.
- Catalytic hydrogenation and Mitsunobu reactions have been employed in analogous systems to modify nitrogen substituents and ring structures.
Analytical Characterization and Reaction Monitoring
- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra confirm the presence of characteristic protons in the piperidine and oxoindole rings. Chemical shifts for amide NH, aromatic protons, and methylene groups are diagnostic. For example, signals at δ 10.7 ppm (s, 1H) indicate the amide proton.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks consistent with the calculated molecular weight of the brominated compound.
- High-Performance Liquid Chromatography (HPLC): Used for purity assessment and isolation of final products; retention times and UV detection wavelengths are optimized for these compounds.
- Infrared Spectroscopy (IR): Carbonyl stretches around 1700 cm^-1 confirm the presence of ketone and amide groups.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination of piperidine-2,6-dione | Bromine/NBS, THF, 0 °C to RT | 31-62 | Sodium hydride used for deprotonation |
| Coupling with brominated oxoindole | Sodium hydride or DIPEA, DMF or THF, 0-60 °C, 3-16 h | 9-62 | Purification by prep-HPLC or chromatography |
| Alternative routes | Multi-component reactions, α-oxoesters, glyoxalates | Variable | Adaptable for analog synthesis |
| Characterization | ^1H NMR, HRMS, HPLC, IR | - | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole moiety can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Coupling: Palladium catalysts in the presence of a base and an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indole derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine-2,6-dione derivatives are a pharmacologically significant class of compounds, often explored for immunomodulatory and anticancer activities. Below is a detailed comparison of the target compound with key analogs:
Structural and Functional Group Variations
Table 1: Molecular Data of Piperidine-2,6-dione Derivatives
Key Observations :
- Substituent Position : Bromination at the 6-position (target compound) versus 5-position () may alter steric and electronic properties, impacting receptor binding .
- Amino vs. Bromo: Lenalidomide’s 4-amino group confers immunomodulatory activity, while bromo substituents (as in the target compound) may enhance electrophilicity or target selectivity .
Key Insights :
- Ikaros/Aiolos Targeting: The target compound shares structural motifs with WO2022032132, which describes substituted benzo[cd]indol-piperidine-diones for Ikaros/Aiolos-mediated disorders .
- Electrophilic Reactivity: Bromine’s electron-withdrawing nature may improve proteasome-targeting efficiency compared to amino or fluoro analogs .
Biological Activity
3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione, also referred to by its IUPAC name 3-(6-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione, is a synthetic compound notable for its complex structure and potential therapeutic applications. This article delves into the biological activity of this compound, emphasizing its interactions with specific biological pathways, particularly through its modulation of IKAROS family zinc finger proteins.
Chemical Structure and Properties
The molecular formula of 3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione is C13H11BrN2O3, with a molecular weight of approximately 323.15 g/mol. The compound features a piperidine ring along with a bromo-substituted isoindoline moiety, which contributes to its biological reactivity and potential medicinal properties.
Structural Characteristics
| Component | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing nitrogen |
| Bromo-substituted Isoindoline | A fused ring system with a bromine substituent |
| Carbonyl Groups | Present in the dione structure |
Interaction with IKAROS Family Proteins
Research indicates that 3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione exhibits significant biological activity through its interaction with the IKAROS family of zinc finger proteins, particularly IKZF2 (IKAROS Family Zinc Finger 2). These proteins are crucial in regulating gene expression and play roles in various diseases, including hematological malignancies.
The compound has been shown to modulate IKZF2 protein levels, potentially leading to therapeutic effects in disorders where IKZF2 is implicated. The interaction mechanism involves stabilizing or destabilizing the protein's conformation, influencing its ability to bind DNA and regulate transcription.
Case Studies and Research Findings
- IKZF2 Modulation : Studies have demonstrated that compounds similar to 3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione can reduce IKZF2 levels in specific cell lines associated with malignancies. This reduction correlates with decreased proliferation rates and increased apoptosis in affected cells.
- Therapeutic Applications : The compound has been explored for its potential in treating conditions such as multiple myeloma and other cancers where IKZF family proteins are dysregulated. For instance, derivatives of this compound have shown promise in preclinical models.
- Comparative Analysis : In comparison with other compounds like Lenalidomide and Thalidomide, which also interact with the IKAROS family, 3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione presents unique structural features that may enhance its selectivity and efficacy.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| IKZF Modulation | Alters protein levels affecting gene expression |
| Anticancer Potential | Reduces proliferation in cancer cell lines |
| Therapeutic Applications | Potential use in hematological malignancies |
Q & A
Basic: What synthetic methodologies are recommended for producing high-purity 3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione?
Methodological Answer:
The compound can be synthesized via multi-step heterocyclic coupling reactions. Key steps include:
- Bromination : Introduce bromine at the 6-position of the benzo[cd]indole scaffold using N-bromosuccinimide (NBS) under controlled UV light or thermal conditions to minimize side reactions .
- Piperidine-2,6-dione Conjugation : Utilize nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the piperidine-2,6-dione moiety. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid racemization, given the stereosensitive nature of the piperidine ring .
- Purification : Employ flash column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to achieve >98% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity using H/C NMR .
Advanced: How can computational modeling resolve discrepancies between predicted and observed binding affinities of this compound with kinase targets?
Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent effects. A systematic approach includes:
- Molecular Dynamics (MD) Simulations : Simulate the ligand-protein complex in explicit solvent (e.g., TIP3P water model) for ≥100 ns to assess stability of binding poses. Use AMBER or GROMACS force fields .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between predicted and crystallographically observed poses (e.g., using Schrödinger’s FEP+ module). This accounts for entropy contributions often missed in docking studies .
- Validation : Cross-reference computational results with experimental SPR (Surface Plasmon Resonance) data to calibrate force field parameters. For example, if SPR yields a of 120 nM but docking predicts weaker binding, adjust protonation states of key residues (e.g., histidine tautomers) in the model .
Basic: What spectroscopic techniques are essential for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to confirm the molecular ion ([M+H]) with <2 ppm error. For example, a calculated mass of 399.08 Da should match observed values within ±0.001 Da .
- IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1650 cm, N-H bend at ~1550 cm) to rule out hydrolysis or oxidation byproducts .
Advanced: How can researchers address contradictions in crystallographic data vs. computational structural predictions for this compound?
Methodological Answer:
- X-ray Crystallography : Grow single crystals via slow vapor diffusion (e.g., dichloromethane/pentane). Resolve discrepancies by refining the crystal structure with SHELX or PHENIX, focusing on thermal displacement parameters (B-factors) to identify disordered regions .
- Density Functional Theory (DFT) : Optimize the gas-phase geometry at the B3LYP/6-311+G(d,p) level. Compare DFT-predicted bond lengths/angles with crystallographic data. Deviations >0.05 Å may indicate solvent or crystal packing effects .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) in the crystal lattice using CrystalExplorer. This clarifies why certain conformations are stabilized in the solid state but not in silico .
Basic: What strategies ensure the compound’s stability during long-term storage for in vitro assays?
Methodological Answer:
- Lyophilization : Prepare a 10 mM stock solution in DMSO, aliquot into amber vials, and lyophilize. Store at −80°C under argon to prevent oxidation. Reconstitute in deuterated DMSO for NMR stability checks every 3 months .
- Degradation Monitoring : Use LC-MS to track hydrolysis of the piperidine-2,6-dione ring. If degradation exceeds 5% over 6 months, add stabilizing agents (e.g., 0.1% w/v ascorbic acid) .
Advanced: How can researchers reconcile contradictory reaction yields reported in similar synthetic protocols?
Methodological Answer:
- Design of Experiments (DoE) : Perform a factorial design varying temperature (40–100°C), solvent (DMF vs. THF), and catalyst loading (1–5 mol% Pd(PPh)). Analyze yield data with JMP or Minitab to identify critical factors .
- Mechanistic Studies : Use B NMR to monitor boron-containing intermediates in Suzuki couplings. Low yields may stem from boronic ester hydrolysis, which can be mitigated by anhydrous conditions .
- Side Reaction Profiling : Characterize byproducts via GC-MS. For example, dehalogenation byproducts (e.g., des-bromo analogs) may form via reductive elimination; switching from Pd/C to Pd(OAc) can suppress this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
